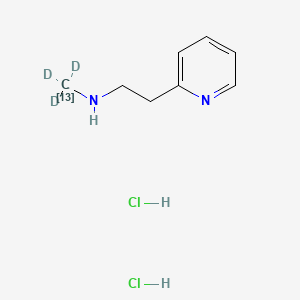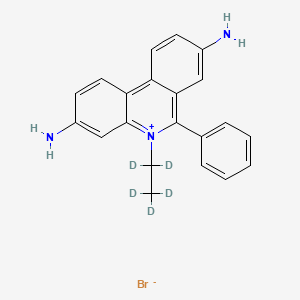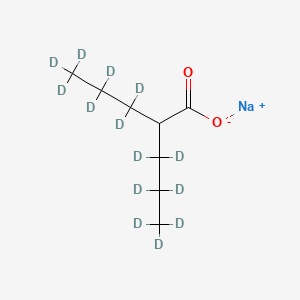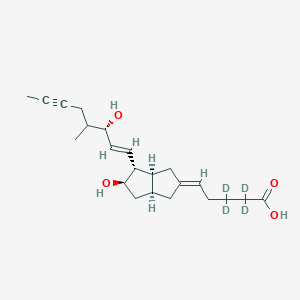
Betahistine-13C,d3 (dihydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Betahistine-13C,d3 (dihydrochloride) is a compound that is isotopically labeled with carbon-13 and deuterium. It is a derivative of betahistine dihydrochloride, which is an orally active histamine H1 receptor agonist and H3 receptor antagonist. Betahistine dihydrochloride is commonly used in the treatment of Ménière’s disease and other conditions associated with vertigo .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Betahistine-13C,d3 (dihydrochloride) involves the incorporation of stable isotopes of carbon and hydrogen into the betahistine molecule. The process typically starts with the preparation of isotopically labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and carbon-13 labeled compounds .
Industrial Production Methods
Industrial production of Betahistine-13C,d3 (dihydrochloride) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and techniques to ensure the efficient incorporation of isotopes and the high purity of the final product. Quality control measures are implemented to monitor the isotopic enrichment and chemical purity of the compound .
化学反应分析
Types of Reactions
Betahistine-13C,d3 (dihydrochloride) can undergo various types of chemical reactions, including:
Oxidation: Betahistine can be oxidized to form its corresponding N-oxide.
Reduction: The compound can be reduced to form its amine derivative.
Substitution: Betahistine can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Betahistine N-oxide.
Reduction: Betahistine amine derivative.
Substitution: Various substituted pyridine derivatives.
科学研究应用
Betahistine-13C,d3 (dihydrochloride) is used extensively in scientific research due to its isotopic labeling. Some of its applications include:
Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion of betahistine in the body.
Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of betahistine.
Drug Development: Used in the development of new drugs by studying the pharmacokinetic and pharmacodynamic properties of betahistine analogs.
Biomedical Research: Investigates the role of histamine receptors in various physiological and pathological conditions.
作用机制
Betahistine-13C,d3 (dihydrochloride) exerts its effects primarily through its action on histamine receptors. It acts as an agonist at histamine H1 receptors and an antagonist at histamine H3 receptors. The stimulation of H1 receptors in the inner ear leads to vasodilation and increased permeability of blood vessels, which helps reduce endolymphatic pressure. This action is beneficial in conditions like Ménière’s disease, where endolymphatic hydrops is a problem .
相似化合物的比较
Betahistine-13C,d3 (dihydrochloride) is unique due to its isotopic labeling, which makes it particularly useful in research applications. Similar compounds include:
Betahistine Dihydrochloride: The non-labeled version of the compound, used clinically for vertigo and Ménière’s disease.
Deuterated Betahistine: Betahistine labeled with deuterium but not carbon-13.
Carbon-13 Labeled Compounds: Other compounds labeled with carbon-13 for use in metabolic studies.
Betahistine-13C,d3 (dihydrochloride) stands out due to its dual labeling with both carbon-13 and deuterium, providing enhanced capabilities for tracing and quantification in various research applications.
属性
分子式 |
C8H14Cl2N2 |
|---|---|
分子量 |
213.12 g/mol |
IUPAC 名称 |
2-pyridin-2-yl-N-(trideuterio(113C)methyl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C8H12N2.2ClH/c1-9-7-5-8-4-2-3-6-10-8;;/h2-4,6,9H,5,7H2,1H3;2*1H/i1+1D3;; |
InChI 键 |
XVDFMHARQUBJRE-KOPKDTSFSA-N |
手性 SMILES |
[2H][13C]([2H])([2H])NCCC1=CC=CC=N1.Cl.Cl |
规范 SMILES |
CNCCC1=CC=CC=N1.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(7-amino-6-fluoro-1,3-benzoxazol-2-yl)amino]-4-(2-chloro-4-methylphenyl)-6-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1,4-dihydropyrimidine-5-carboxamide](/img/structure/B12422599.png)
![8-[2-(2H-tetrazol-5-yl)ethyl]-13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,14-heptaene](/img/structure/B12422606.png)












